1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo-
Description
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-oxo-8aH-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-2-1-6-7(11-8)3-5(4-10-6)9(13)14/h1-4,6H,(H,13,14) |
InChI Key |
PKDYGPDBXPBUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1N=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Step 1 : Ethoxymethylene malonate (8 ) reacts with 3-aminopyridine (7 ) to form an acyclic intermediate via nucleophilic attack at the ethoxy group.
- Step 2 : Thermal cyclization at 150°C induces ring closure, yielding 4-hydroxy-1,5-naphthyridine-3-carboxylic acid derivatives (9b ).
- Step 3 : Decarboxylation at 325°C in mineral oil or quinoline removes the carboxylic acid group, producing the 1,5-naphthyridine core.
Optimization
- Solvent : Chlorobenzene improves cyclization efficiency compared to traditional dioxane/water mixtures.
- Catalyst : m-NO$$2$$PhSO$$3$$Na enhances yield (45–50%) and reproducibility over iodine.
- Scale : Multikilogram-scale synthesis is feasible using continuous flow reactors.
Skraup and Modified Skraup Reactions
The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines.
Procedure
- Reactants : 3-Aminopyridine derivatives react with glycerol and oxidizing agents (e.g., iodine, NaNO$$_2$$).
- Conditions : Reflux in dioxane/water (1:1) with iodine catalyst yields 3-bromo-1,5-naphthyridine (2b ) after 7–10 hours.
- Purification : Recrystallization from ethanol or chromatography ensures >95% purity.
Modifications
- Oxidants : KMnO$$4$$ or MnO$$2$$ replaces iodine to reduce side reactions.
- Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yields.
Multi-Step Synthesis via Chlorination and Alkylation
Patents describe a multi-step approach for functionalized derivatives, adaptable to the target compound.
Key Steps
Chlorination :
Alkylation :
Hydrolysis :
Decarboxylation of Advanced Intermediates
Decarboxylation is critical for removing ester groups introduced during cyclization.
Thermal Decarboxylation
Acid-Catalyzed Decarboxylation
- Reagents : Concentrated HBr or HCl at reflux.
- Advantage : Faster than thermal methods, suitable for acid-stable substrates.
Industrial-Scale Production
Continuous Flow Reactors
Cost Optimization
- Recyclable Catalysts : Iodine recovered and reused up to five times.
- Solvent Recovery : Chlorobenzene and dioxane distilled and recycled.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Scalability | Purification Technique |
|---|---|---|---|---|
| Gould-Jacobs | 45–85 | 150–325 | High | Chromatography |
| Skraup | 25–50 | 100–150 | Moderate | Recrystallization |
| Multi-Step Alkylation | 60–72 | 90–110 | High | Filtration |
| Thermal Decarboxylation | 85 | 325 | Low | Distillation |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
1,5-Naphthyridine derivatives have been studied for their antimicrobial properties. For instance, compounds containing the naphthyridine core have shown effectiveness against a range of bacterial strains. A study highlighted the synthesis of various naphthyridine derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the naphthyridine structure enhance its antimicrobial efficacy .
Anticancer Properties
Research has indicated that naphthyridine derivatives can exhibit anticancer activity. A specific study demonstrated that 1,5-naphthyridine compounds could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation .
Organic Synthesis
Building Block for Complex Molecules
1,5-Naphthyridine-3-carboxylic acid serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as cyclization and functionalization, leading to the formation of more complex heterocyclic compounds. This property is particularly useful in the pharmaceutical industry for developing new drug candidates .
Synthesis of Bioactive Compounds
The compound is also utilized in synthesizing bioactive molecules through reactions like N-alkylation and N-acylation. These reactions allow for the introduction of diverse functional groups, which can enhance the biological activity of the resulting compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with DNA replication, leading to its antibacterial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Naphthyridine Derivatives
Compound A : 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Key Differences :
- Core Isomer : 1,8-naphthyridine vs. 1,5-naphthyridine.
- Substituents : Chloro, fluoro, and 4-fluorophenyl groups.
- Oxo Position : 4-oxo (vs. 6-oxo).
- Applications : Intermediate in anticancer drugs.
- Synthesis : Two-step process involving substitution and hydrolysis, optimized for high yield and reduced by-products .
Compound B : 6-[[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid
Functional Group Modifications
Compound C : 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide
- Key Differences :
- Ethoxy Group : Enhances lipophilicity.
- Benzylamide : Replaces carboxylic acid, improving membrane permeability.
- Synthesis : Gould-Jacobs reaction followed by benzylamide coupling; challenges in cyclization and purification .
- Applications : GABA partial agonist evaluated in clinical studies .
Compound D : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Isomeric and Decarboxylated Derivatives
Compound E : 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Key Differences :
- Cyclopropyl Group : Enhances metabolic stability.
- Core Isomer : 1,8-naphthyridine.
- Applications : Antibacterial agent targeting DNA gyrase .
Compound F : 6-Methyl-1,6-naphthyridin-5(6H)-one (Decarboxylated Derivative)
Structural and Functional Comparison Table
Key Research Findings
- Role of Carboxylic Acid Group : Critical for binding interactions in enzyme inhibitors (e.g., Compound B’s affinity for CrtM) . Removal via decarboxylation (Compound F) diminishes activity .
- Impact of Substituents : Halogens (Cl, F) enhance antibacterial potency (Compound A, E), while bulky groups (benzylamide, triazole) improve pharmacokinetics .
- Isomer-Specific Effects : 1,8-naphthyridine derivatives (Compound A, E) show broader antimicrobial activity compared to 1,5-naphthyridines .
Biological Activity
1,5-Naphthyridine derivatives, particularly 1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molar Mass | 218.21 g/mol |
| Density | 1.285 g/cm³ (predicted) |
| Boiling Point | 439.0 °C (predicted) |
| pKa | 10.71 (predicted) |
Biological Activities
-
Anticancer Activity :
- Studies have shown that naphthyridine derivatives exhibit significant anticancer properties. For instance, canthin-6-one, a related naphthyridine compound, induced apoptosis and necrosis in human myeloid leukemia cells and demonstrated cell cycle arrest at specific phases (G0/G1 and G2) at concentrations of 7 μM and 45 μM respectively .
- In vivo studies indicated that canthin-6-one also inhibited tumor growth in xenograft models by downregulating oncogenes such as SOX9 and Ki67 .
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- The compound exhibits antimicrobial activity against various pathogens. For example, canthin-6-one displayed antifungal effects against Fusarium species with growth inhibition rates of up to 74.5% . Additionally, it demonstrated antibacterial activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL.
- Immunomodulatory Activity :
The biological activities of naphthyridine derivatives are attributed to several mechanisms:
- Apoptosis Induction : The activation of apoptotic pathways is a key mechanism through which these compounds exert their anticancer effects. They can trigger intrinsic apoptotic pathways leading to cell death in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
Case Studies
- Canthin-6-One in Cancer Treatment :
- Anti-inflammatory Effects in Colitis Models :
Q & A
Q. What are the primary synthetic routes for 1,5-naphthyridine-3-carboxylic acid derivatives?
The compound is synthesized via cyclization of substituted pyridine precursors. For example, ethyl 2-(N-ethoxycarbonylmethyl-N-tosylaminomethyl)-3-pyridinecarboxylate undergoes cyclization in ethanol with sodium ethoxide at 95°C for 5 hours to yield ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate (84% yield) . Hydrolysis of esters (e.g., ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate) with 5M NaOH at 95°C for 1 hour produces the carboxylic acid derivative (93% yield) .
Q. How can ester derivatives of 1,5-naphthyridine-3-carboxylic acid be functionalized?
Ester groups undergo saponification, halogenation, or nucleophilic substitution. For example, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate reacts with POCl₃ to form the 4-chloro derivative, which can be further substituted with p-chlorophenoxy groups . Methoxyimino-substituted derivatives are synthesized via alcoholysis using KOH in methanol with dibenzo-1,8-crown-6 to enhance reactivity .
Q. What methods are used to confirm the stability of 1,5-naphthyridine-3-carboxylic acid under thermal conditions?
Decarboxylation studies involve heating the compound in mineral oil at 250–370°C. For instance, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid decarboxylates to 6-methyl-1,6-naphthyridin-5(6H)-one at 250°C (77% yield) . Prolonged heating above 300°C is required for complete decomposition, suggesting thermal instability in high-temperature applications .
Advanced Research Questions
Q. How do halogen substituents influence the reactivity of 1,5-naphthyridine-3-carboxylic acid derivatives?
Chloro substituents at position 7 (e.g., ethyl 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate) undergo nucleophilic substitution with methoxide in the presence of crown ethers to improve reaction efficiency (67% yield) . Fluorinated derivatives, such as 6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, exhibit enhanced antimicrobial activity due to increased membrane permeability and target binding .
Q. What experimental strategies mitigate contradictions in reactivity data for naphthyridine derivatives?
Discrepancies in ester saponification rates (e.g., variable yields under similar conditions) are resolved by optimizing solvent polarity and base strength. For example, using dibenzo-1,8-crown-6 in acetonitrile improves alcoholysis of chloro-substituted esters . Computational modeling (e.g., DFT calculations) rationalizes reactivity trends by correlating nitrogen atom positioning in the naphthyridine core with activation energies .
Q. How can 3D-QSAR models guide the design of bioactive 1,5-naphthyridine derivatives?
3D-QSAR analysis evaluates substituent effects at C-2, C-5, C-6, and C-7 positions on cytotoxicity and antimicrobial activity. Molecular docking and MTT assays validate predictions, showing that electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to bacterial topoisomerases . For example, 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid exhibits potent inhibition of E. coli DNA gyrase (IC₅₀ = 0.8 µM) .
Q. What analytical techniques characterize degradation products of 1,5-naphthyridine-3-carboxylic acid under oxidative conditions?
High-resolution LC-MS and ¹H-NMR identify major degradation pathways, such as hydroxylation at position 4 or ring-opening via peroxide intermediates. Accelerated stability studies in H₂O₂ (3% w/v, 40°C) reveal a half-life of 48 hours, with 4-hydroxy-1,5-naphthyridine-3-carboxylic acid as the primary degradant .
Methodological Guidance
8. Optimizing yields in Vilsmeier-Haack reactions with naphthyridine substrates
Use POCl₃ and DMF at 5°C to generate the Vilsmeier reagent, followed by dropwise addition of the substrate. For example, 5-oxo-7-phenyl-2-styryl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid reacts with methylamine hydrochloride at 80°C for 12 hours to yield 8-(α-hydroxybenzyl)-6-methyl-5-oxo-2-styryl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (57% yield) .
9. Best practices for handling air-sensitive naphthyridine intermediates
Store intermediates (e.g., 7-bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid ethyl ester) under argon at –20°C. Use Schlenk techniques for reactions requiring anhydrous conditions, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
